molecular formula C17H15BrCl2N2OS B5176910 4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5176910
M. Wt: 446.2 g/mol
InChI Key: PYNZFWDXLLVBLW-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a thiazole ring, dichlorophenyl, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves the formation of the thiazole ring followed by the introduction of the dichlorophenyl and ethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of thiazole-containing compounds on biological systems.

    Medicine: It has potential therapeutic applications due to its unique chemical structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring and the dichlorophenyl and ethoxyphenyl groups contribute to its binding affinity and specificity. These interactions can modulate various biological processes, making it a valuable compound for research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
  • 4-(3,4-dichlorophenyl)-N-(4-propoxyphenyl)-1,3-thiazol-2-amine

Uniqueness

4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2OS.BrH/c1-2-22-13-6-4-12(5-7-13)20-17-21-16(10-23-17)11-3-8-14(18)15(19)9-11;/h3-10H,2H2,1H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNZFWDXLLVBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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